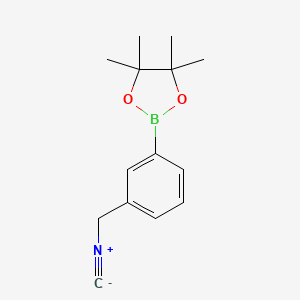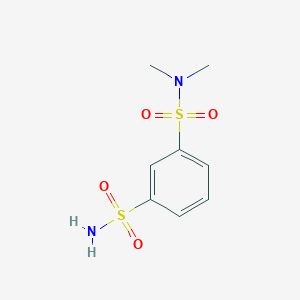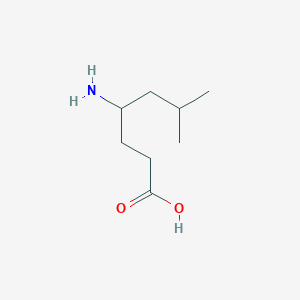
4-Amino-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-methylheptanoic acid, also known as statine, is an amino acid derivative that plays a significant role in various biochemical processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its presence in pepstatin, a potent inhibitor of aspartic proteases such as pepsin and cathepsin D .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylheptanoic acid can be achieved through several methods. One common approach involves the use of (E)-allyl-5-methylhex-2-enol as a starting material . The synthetic route typically includes steps such as epoxidation, hydrolysis, and amination to introduce the amino and hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Actinomyces species are known to produce this compound naturally, and fermentation conditions can be optimized to increase yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Amino-6-methylheptanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
4-Amino-6-methylheptanoic acid exerts its effects primarily through its incorporation into pepstatin. Pepstatin inhibits aspartic proteases by binding to their active sites, preventing substrate binding and subsequent proteolysis . This inhibition is highly selective and involves the formation of a stable complex with the protease .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxy-6-methylheptanoic acid: Another derivative with similar structural features.
N-acetylstatine: A derivative used as a competitive inhibitor for pepsin.
Uniqueness
4-Amino-6-methylheptanoic acid is unique due to its specific role in pepstatin and its potent inhibitory effects on aspartic proteases. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its high binding affinity and selectivity .
Propriétés
IUPAC Name |
4-amino-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZZVSUSXUIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
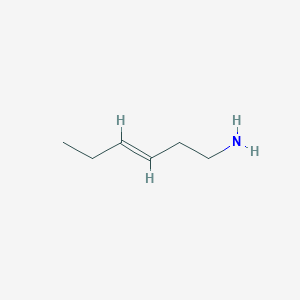

![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
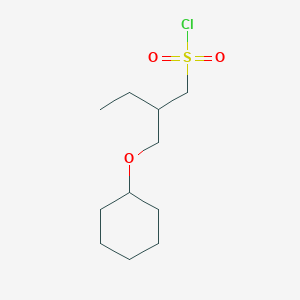
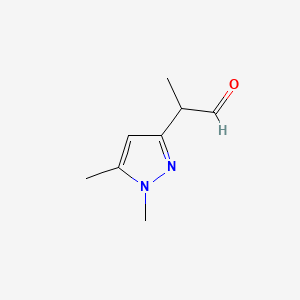
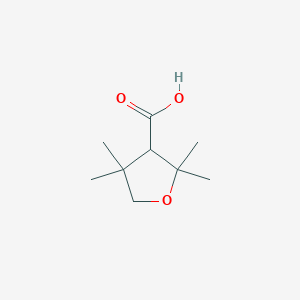
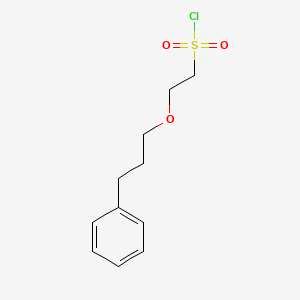
![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)
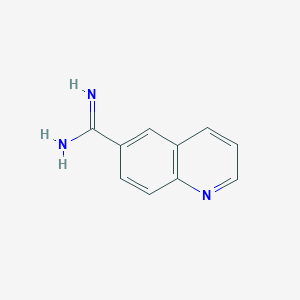

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)
